molecular formula C6H2Cl3NS2 B14205537 4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride CAS No. 852636-63-6

4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride

Cat. No.: B14205537
CAS No.: 852636-63-6
M. Wt: 258.6 g/mol
InChI Key: XYWRCKUCBIIYDA-UHFFFAOYSA-M
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Description

4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound. It is the chloride salt of the 4,5-dichloro-1,2,3-benzodithiazolium cation. This compound is a green solid that is poorly soluble in organic solvents .

Preparation Methods

The compound is synthesized by the reaction of acetonitrile with sulfur monochloride. The initial phases of this reaction involve the chlorination of acetonitrile. The resulting dichloro acetonitrile undergoes cycloaddition with sulfur monochloride to form the desired product :

Cl2CHCN+S2Cl2[S2NC2Cl2]Cl+HCl\text{Cl}_2\text{CHCN} + \text{S}_2\text{Cl}_2 \rightarrow [\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + \text{HCl} Cl2​CHCN+S2​Cl2​→[S2​NC2​Cl2​]Cl+HCl

In industrial settings, the synthesis is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:

    Protic nucleophiles can displace one chloride ion. For example:

    Substitution Reactions: [S2NC2Cl2]Cl+2RNH2S2NC2Cl(=NR)+[RNH3]Cl[\text{S}_2\text{NC}_2\text{Cl}_2]\text{Cl} + 2 \text{RNH}_2 \rightarrow \text{S}_2\text{NC}_2\text{Cl} (= \text{NR}) + [\text{RNH}_3]\text{Cl} [S2​NC2​Cl2​]Cl+2RNH2​→S2​NC2​Cl(=NR)+[RNH3​]Cl

    Hydrolysis: The compound hydrolyzes readily in the presence of water.

    Reactions with N-Nucleophiles: It reacts with primary arylamines to form N-aryl-4-chloro-5H-1,2,3-dithiazolimines.

Scientific Research Applications

4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to form stable sulfur-nitrogen bonds, which are crucial in many chemical and biological processes .

Comparison with Similar Compounds

4,5-Dichloro-1,2,3-benzodithiazol-1-ium chloride is unique due to its high electrophilicity and stability. Similar compounds include:

Properties

CAS No.

852636-63-6

Molecular Formula

C6H2Cl3NS2

Molecular Weight

258.6 g/mol

IUPAC Name

4,5-dichloro-1,2,3-benzodithiazol-1-ium;chloride

InChI

InChI=1S/C6H2Cl2NS2.ClH/c7-3-1-2-4-6(5(3)8)9-11-10-4;/h1-2H;1H/q+1;/p-1

InChI Key

XYWRCKUCBIIYDA-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=[S+]SN=C2C(=C1Cl)Cl.[Cl-]

Origin of Product

United States

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